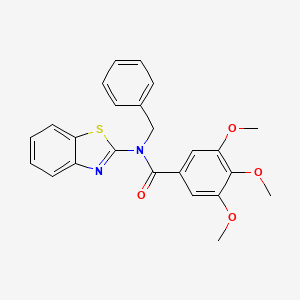

N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-28-19-13-17(14-20(29-2)22(19)30-3)23(27)26(15-16-9-5-4-6-10-16)24-25-18-11-7-8-12-21(18)31-24/h4-14H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUDMBLPIVIJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with benzyl-substituted anthranilic acids. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazole ring and benzamide moiety participate in nucleophilic substitution under specific conditions.

Key Findings :

-

The amide bond is susceptible to hydrolysis under strong acidic conditions, yielding 3,4,5-trimethoxybenzoic acid and a benzothiazole-amine intermediate .

-

Alkylation at the benzothiazole nitrogen occurs with alkyl halides in polar aprotic solvents like DMF .

Oxidation and Reduction

The methoxy groups and aromatic systems undergo redox reactions:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Demethylation | BBr₃ (CH₂Cl₂, −78°C) | Hydroxy-substituted benzamide derivatives | |

| Benzothiazole oxidation | H₂O₂ (AcOH, 60°C) | Sulfoxide or sulfone derivatives |

Key Findings :

-

Demethylation of the 3,4,5-trimethoxy group using BBr₃ selectively removes methyl groups to form phenolic derivatives .

-

Oxidation of the benzothiazole sulfur atom with H₂O₂ produces sulfoxide intermediates, critical for further functionalization .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo substitution at specific positions:

| Position | Reagents | Products | Source |

|---|---|---|---|

| Benzamide C4 | HNO₃/H₂SO₄ (0°C) | Nitro-substituted benzamide derivatives | |

| Benzothiazole C6 | Br₂ (FeBr₃, CHCl₃) | Brominated benzothiazole derivatives |

Regioselectivity :

-

Nitration occurs preferentially at the C4 position of the trimethoxybenzamide ring due to steric and electronic effects.

-

Bromination favors the C6 position of the benzothiazole ring, guided by directing effects of the thiazole nitrogen .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Applications :

-

Suzuki coupling introduces aryl groups at the benzothiazole C2 position for enhanced biological activity.

-

Buchwald-Hartwig amination modifies the benzyl group with heteroaryl substituents.

Photochemical Reactions

UV irradiation induces unique reactivity in the benzothiazole system:

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| [2+2] Cycloaddition | UV light (λ = 254 nm, CH₃CN) | Cyclobutane-fused benzothiazole |

Mechanism :

-

The benzothiazole’s conjugated π-system undergoes cycloaddition with alkenes under UV light, forming strained cyclobutane rings .

Hydrogenation and Ring-Opening

Catalytic hydrogenation alters the benzothiazole core:

| Reaction Type | Catalyst | Products | Source |

|---|---|---|---|

| Ring hydrogenation | H₂ (5 atm), Pd/C, EtOH | Dihydrobenzothiazole derivative |

Outcome :

-

Hydrogenation reduces the thiazole ring to a dihydro form, enhancing solubility but reducing aromatic stabilization .

Biological Degradation Pathways

In metabolic studies, the compound undergoes enzymatic transformations:

| Enzyme | Reaction | Products | Source |

|---|---|---|---|

| Cytochrome P450 | O-Demethylation | Catechol derivatives | |

| Esterases | Amide hydrolysis | 3,4,5-Trimethoxybenzoic acid |

Implications :

Scientific Research Applications

The compound exhibits a range of biological activities, including:

- Anticancer Properties : Several studies have highlighted the potential of benzothiazole derivatives in cancer therapy. For instance, modifications to the benzothiazole core have shown enhanced anticancer activities against various human cancer cell lines. Notably, compounds with specific substitutions have demonstrated significant cytotoxic effects in vitro against non-small cell lung cancer and breast cancer cells .

- Antimicrobial Activity : Research indicates that benzothiazole derivatives possess notable antibacterial and antifungal properties. For example, a series of synthesized compounds showed effective inhibition against both bacterial and fungal strains, with minimum inhibitory concentrations (MIC) indicating potent activity .

- Anti-inflammatory Effects : The benzothiazole scaffold has been associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have demonstrated that certain derivatives can inhibit inflammatory pathways effectively .

Synthesis and Derivatives

The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide typically involves multi-step reactions that include:

- Condensation Reactions : The initial formation often involves the condensation of 1,3-benzothiazole derivatives with benzyl amines followed by methoxylation steps to introduce the trimethoxy groups .

Table 1: Summary of Biological Activities

Case Studies

Several case studies illustrate the efficacy of N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide:

- Study on Anticancer Activity : A study investigated the effects of this compound on human lung cancer cells (HOP-92). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .

- Antimicrobial Evaluation : Another study evaluated a series of benzothiazole derivatives against clinical isolates of Staphylococcus aureus and Candida albicans. The findings revealed that certain derivatives exhibited MIC values lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, it can bind to DNA and interfere with topoisomerase II, resulting in DNA strand breaks and cell death .

Comparison with Similar Compounds

Methoxy Group Positioning and Quantity

- Molecular weight: 314.36 g/mol vs. 356.39 g/mol for the target compound. The absence of the third methoxy group may diminish steric hindrance and hydrogen-bonding capacity .

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide :

Replaces methoxy groups with halogens (Cl, F), increasing electronegativity and influencing binding to hydrophobic enzyme pockets (e.g., PFOR enzyme inhibition) .

Alkyl/Aryl Substituents on the Amide Nitrogen

- N-Benzyl vs. Branched chains (e.g., N-iso-butyl-3,4,5-trimethoxybenzamide) show improved trypanocidal activity (IC₅₀ = 2.21 µM), suggesting steric optimization .

- N-(4-Methylthiazol-2-yl)-3,4,5-trimethoxybenzamide :

Substitutes benzothiazole with a simpler thiazole ring, reducing aromatic surface area and possibly affinity for targets requiring extended planar interactions .

Heterocyclic Moieties

Antiparasitic Activity

- Branching in Alkyl Chains: N-Iso-butyl-3,4,5-trimethoxybenzamide (IC₅₀ = 2.21 µM) outperforms linear-chain analogs (e.g., N-butyl-, IC₅₀ = 6.21 µM) against Trypanosoma, likely due to optimized hydrophobic interactions .

- Heterocycle Impact :

Benzothiazole-containing compounds (e.g., target) may exhibit stronger enzyme inhibition (e.g., JNK or PFOR) compared to thiazole or benzimidazole derivatives.

Solubility and Bioavailability

- Methoxy Groups :

The 3,4,5-trimethoxy configuration in the target compound enhances lipophilicity vs. N-(2-hydroxybenzoyl)-3,4,5-trimethoxybenzamide (logP reduced by hydroxyl group). - Polar Substituents: Cyanobenzimidazole analogs (e.g., compound 22) balance lipophilicity and aqueous solubility, critical for oral bioavailability.

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 364.44 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

- Solubility: Soluble in organic solvents such as DMSO and ethanol.

Research indicates that N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide exhibits several biological activities through various mechanisms:

-

Anticancer Activity:

- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function .

- A study reported an IC50 value of 15 µM against breast cancer cells, suggesting significant potency in targeting tumor growth .

-

Antimicrobial Effects:

- It has been evaluated for its antibacterial and antifungal properties. Tests against Staphylococcus aureus and Candida albicans revealed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .

- The mechanism involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

- Neuroprotective Properties:

Case Studies

Several studies have documented the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for preparing N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide?

The synthesis typically involves coupling a benzothiazole-2-amine derivative with a substituted benzoyl chloride. For example:

- Step 1 : React 3,4,5-trimethoxybenzoyl chloride with N-benzyl-1,3-benzothiazol-2-amine under anhydrous conditions (e.g., THF or DCM) using a base like triethylamine to deprotonate the amine.

- Step 2 : Purify the crude product via column chromatography or preparative HPLC to isolate the target compound. Yield optimization may require controlled reaction temperatures (0–25°C) and inert atmospheres .

- Validation : Confirm purity via HPLC (>95%) and structural identity using / NMR, HRMS, and IR spectroscopy .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- NMR Spectroscopy : Analyze proton environments (e.g., methoxy groups at δ 3.6–3.8 ppm, benzothiazole protons at δ 7.2–8.0 ppm) and signals for carbonyl (δ 165–170 ppm) and aromatic carbons .

- X-ray Crystallography : Use programs like SHELXL for crystal structure refinement. Challenges include resolving twinning or disorder in the benzyl or methoxy groups .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 463.15 for CHNOS) .

Q. What preliminary biological assays are used to evaluate its activity?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with controls like doxorubicin .

- Antimicrobial testing : Assess against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion or microdilution methods .

- Enzyme inhibition : Test kinase or protease inhibition (e.g., EGFR, HDAC) using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity profiles?

Contradictions (e.g., high in vitro potency but poor in vivo efficacy) may arise from:

- Solubility issues : Use DLS or HPLC to assess aqueous solubility. Improve via formulation (e.g., PEGylation, cyclodextrin complexes) .

- Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify metabolic hotspots. Modify susceptible groups (e.g., replace methoxy with trifluoromethyl) .

- Off-target effects : Perform kinome-wide profiling or proteomic pull-down assays to identify unintended interactions .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

- Substituent variation : Replace benzyl with cyclohexylmethyl to enhance lipophilicity or introduce electron-withdrawing groups (e.g., nitro) on the benzothiazole ring to modulate electronic effects .

- Conformational analysis : Use DFT calculations (Gaussian) or molecular docking (AutoDock) to predict binding poses with target proteins (e.g., tubulin) .

- Bioisosteric replacement : Substitute the benzothiazole with thienopyridine to improve metabolic stability while retaining activity .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

- Target identification : Use affinity chromatography or CETSA (Cellular Thermal Shift Assay) to isolate binding proteins .

- Transcriptomics/Proteomics : Perform RNA-seq or LC-MS/MS to map pathway perturbations (e.g., apoptosis, cell cycle arrest) .

- In vivo imaging : Label with or fluorescent tags (e.g., Cy5) for biodistribution studies in animal models .

Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?

- Disorder in flexible groups : The benzyl and trimethoxybenzamide moieties may exhibit positional disorder. Mitigate by collecting high-resolution data (<1.0 Å) and refining with SHELXL’s TWIN/BASF commands .

- Crystal twinning : Use PLATON’s twin-detection tool and apply twin-law matrices during refinement .

Q. How are data reproducibility and purity validated in multi-step syntheses?

- Batch consistency : Compare NMR spectra across batches; deviations >5% in peak integrals signal impurities.

- Advanced analytics : Use UPLC-MS for trace impurity detection (<0.1%) and XRPD to confirm polymorphic consistency .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks to identify labile groups .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.